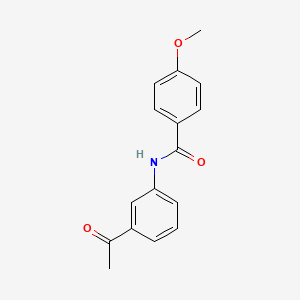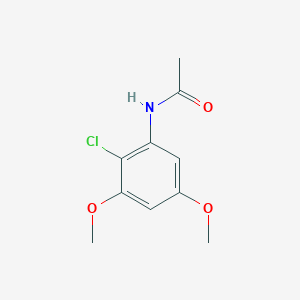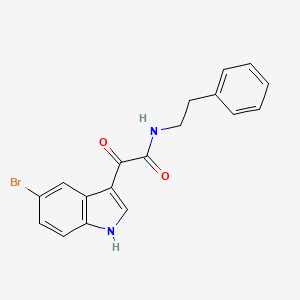
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide, also known as BRD-K84572508, is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole-2-carboxylic acid and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This is thought to be mediated through the activation of the caspase pathway, which is involved in the regulation of apoptosis. In addition, this compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory activity. It has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have various biological activities, which make it a promising candidate for further drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. One potential direction is the development of new derivatives of this compound with improved solubility and biological activity. Another direction is the study of the mechanism of action of this compound in more detail, in order to better understand its effects on cancer cells and neurodegenerative diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases should also be investigated.
Métodos De Síntesis
The synthesis of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been described in the literature. The compound can be synthesized using a one-pot reaction involving the condensation of indole-2-carboxylic acid, ethyl bromoacetate, and phenethylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-13-6-7-16-14(10-13)15(11-21-16)17(22)18(23)20-9-8-12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSHSZGFQAWHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2730611.png)

![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
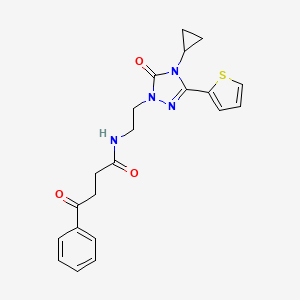
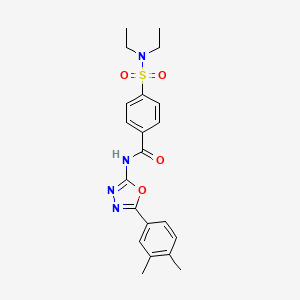
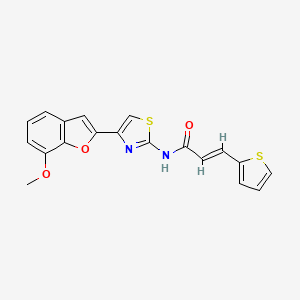
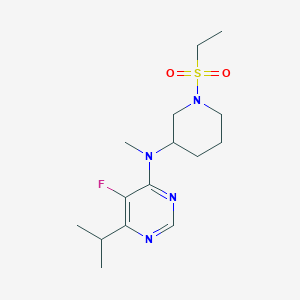
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)
![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
